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Abstract
3-Chloro-4-hydroxyphenylacetic acid (CHPAA) is a halogenated aromatic organic compound

produced as a secondary metabolite by certain fungi, most notably of the genus Xylaria. This

technical guide provides a comprehensive overview of CHPAA, consolidating current

knowledge on its biosynthesis, biological activities, and relevant experimental protocols. While

research has highlighted its role as an auxin influx inhibitor and a scaffold for synthetic

chemistry, its full biological potential remains an area of active investigation. This document

aims to serve as a foundational resource for researchers in mycology, natural product

chemistry, and drug discovery.

Introduction
Fungi are prolific producers of a vast array of secondary metabolites, many of which possess

significant biological activities that have been harnessed for pharmaceutical and agricultural

applications.[1] Among these, halogenated natural products represent a unique chemical

space, with chlorination often imparting enhanced bioactivity.[1] 3-Chloro-4-
hydroxyphenylacetic acid (CHPAA) is one such chlorinated metabolite, first isolated from the

endophytic microfungus Xylaria sp.[2] Its structure, featuring a phenylacetic acid core with

hydroxyl and chloro substitutions, makes it a subject of interest for its biosynthetic origins and
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potential pharmacological applications. This guide synthesizes the available technical

information on CHPAA, with a focus on its fungal origins and biological significance.

Biosynthesis of 3-Chloro-4-hydroxyphenylacetic
Acid in Fungi
The precise biosynthetic pathway of 3-Chloro-4-hydroxyphenylacetic acid in Xylaria sp. has

not been fully elucidated. However, based on the known pathways of aromatic compound

synthesis and enzymatic halogenation in fungi, a plausible pathway can be proposed.

The backbone of CHPAA, 4-hydroxyphenylacetic acid, is likely derived from the shikimate

pathway, a conserved metabolic route in fungi, plants, and bacteria for the biosynthesis of

aromatic amino acids.[3] This pathway converts phosphoenolpyruvate and erythrose 4-

phosphate into chorismate, a key precursor for various aromatic compounds, including the

amino acid L-tyrosine. L-tyrosine can then be converted to 4-hydroxyphenylacetic acid through

a series of enzymatic reactions.

The chlorination of the aromatic ring is catalyzed by a halogenase enzyme. Fungi are known to

possess various halogenases, such as flavin-dependent halogenases and haloperoxidases,

which are responsible for the incorporation of halogen atoms into secondary metabolites.[1]

These enzymes utilize a source of chloride and an oxidizing agent to generate a reactive

chlorine species that can electrophilically substitute the aromatic ring. The regioselectivity of

the chlorination, at the C-3 position of 4-hydroxyphenylacetic acid, is determined by the specific

halogenase enzyme present in the producing fungus.

Plausible Biosynthetic Pathway of CHPAA

Shikimate Pathway Chorismate L-Tyrosine 4-Hydroxyphenylacetic Acid

3-Chloro-4-hydroxyphenylacetic Acid
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Caption: Plausible biosynthetic pathway of CHPAA in fungi.
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Biological Activities and Quantitative Data
The biological activities of CHPAA have been explored in several contexts, though extensive

quantitative data is limited in the available literature.

Cytotoxicity and Antiparasitic Activity
CHPAA and a library of its synthetic amide derivatives have been evaluated for their cytotoxic

and antiparasitic activities. The parent compound and its derivatives showed no significant

activity at a concentration of 10 μM.

Compound Assay
Cell
Line/Organism

Activity Reference

3-Chloro-4-

hydroxyphenylac

etic acid

Cytotoxicity

Human

melanoma

(MM96L)

Minimal activity [4]

3-Chloro-4-

hydroxyphenylac

etic acid

Cytotoxicity
Human prostate

(DU145)
Minimal activity [4]

3-Chloro-4-

hydroxyphenylac

etic acid &

derivatives (20)

Cytotoxicity
Human prostate

(LNCaP)

No significant

activity at 10 µM
[4]

3-Chloro-4-

hydroxyphenylac

etic acid &

derivatives (20)

Antiparasitic
Trypanosoma

brucei brucei

No significant

activity at 10 µM
[4]

3-Chloro-4-

hydroxyphenylac

etic acid &

derivatives (20)

Antiparasitic
Plasmodium

falciparum

No significant

activity at 10 µM
[4]

Effect on Cellular Lipid Content
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While CHPAA itself was not reported to have this activity, certain fluorobenzyl amide derivatives

of CHPAA were found to significantly reduce cellular phospholipid and neutral lipid levels in

prostate cancer cell lines.[4] This suggests that the CHPAA scaffold could be a valuable

starting point for the development of compounds that modulate lipid metabolism.

Auxin Influx Inhibition
CHPAA has been identified as an auxin influx inhibitor in plants.[5][6] This activity can disrupt

gravitropism in roots. Specific IC50 values for this inhibitory activity are not readily available in

the reviewed literature.

Antimicrobial and Phytotoxic Activities
While phenylacetic acid and its derivatives are known to possess antimicrobial and phytotoxic

properties, specific quantitative data (e.g., MIC, IC50, or EC50 values) for 3-Chloro-4-
hydroxyphenylacetic acid were not found in the surveyed literature.[7][8] Secondary

metabolites from Xylaria species have been shown to exhibit a broad range of antimicrobial

activities.[3][9][10][11]

Potential Signaling Pathway Interactions
Direct studies on the signaling pathways affected by CHPAA are scarce. However, research on

its non-chlorinated analog, 4-hydroxyphenylacetic acid (4-HPA), provides some insights into

potential mechanisms of action. 4-HPA has been shown to inhibit osteoclastogenesis by

reducing reactive oxygen species (ROS) accumulation and subsequently inhibiting the NF-κB

and MAPK signaling pathways. Given the structural similarity, it is plausible that CHPAA could

exert its biological effects through similar mechanisms, although this requires experimental

validation.
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Potential Signaling Pathway Interactions
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Caption: Inferred signaling pathways based on 4-HPA activity.

Experimental Protocols
The following sections provide detailed methodologies for the fermentation of the producing

organism, and the extraction, purification, and characterization of CHPAA.

Fungal Fermentation
This protocol is based on general methods for the cultivation of Xylaria sp. for secondary

metabolite production.

Objective: To cultivate Xylaria sp. in liquid culture to produce 3-Chloro-4-hydroxyphenylacetic
acid.
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Materials:

Xylaria sp. culture (e.g., from a culture collection)

Potato Dextrose Agar (PDA) plates

Potato Dextrose Broth (PDB)

Erlenmeyer flasks (500 mL and 2 L)

Sterile water

Incubator shaker

Procedure:

Activation of Fungal Culture: Inoculate a PDA plate with the Xylaria sp. culture. Incubate at

25-28°C for 7-10 days, or until sufficient mycelial growth is observed.

Seed Culture Preparation: Aseptically transfer a few agar plugs (approximately 1 cm²) of the

mycelial culture from the PDA plate into a 500 mL Erlenmeyer flask containing 200 mL of

sterile PDB.

Incubate the seed culture at 25-28°C on a rotary shaker at 150 rpm for 3-5 days.

Production Culture: Inoculate 2 L Erlenmeyer flasks, each containing 1 L of PDB, with the

seed culture (5-10% v/v).

Incubate the production culture at 25-28°C on a rotary shaker at 150 rpm for 14-21 days.
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Fungal Fermentation Workflow
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Caption: Workflow for fungal fermentation to produce CHPAA.

Extraction and Purification
Objective: To extract and purify CHPAA from the fungal culture broth.

Materials:

Fungal culture broth from fermentation

Ethyl acetate (EtOAc)

Anhydrous sodium sulfate (Na₂SO₄)

Rotary evaporator
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Silica gel for column chromatography

Hexane

Dichloromethane (CH₂Cl₂)

Methanol (MeOH)

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

UV lamp (254 nm)

Procedure:

Extraction:

Separate the mycelial mass from the culture broth by filtration or centrifugation.

Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory

funnel.

Combine the organic layers and dry over anhydrous sodium sulfate.

Concentrate the extract under reduced pressure using a rotary evaporator to obtain the

crude extract.

Purification:

Prepare a silica gel column packed in hexane.

Dissolve the crude extract in a minimal amount of dichloromethane and load it onto the

column.

Elute the column with a gradient of increasing polarity, starting with hexane and gradually

increasing the proportion of ethyl acetate and then methanol.

Collect fractions and monitor the separation by TLC, visualizing the spots under a UV

lamp.
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Combine the fractions containing the compound of interest (identified by comparison with

a standard or by subsequent characterization).

Further purify the combined fractions by recrystallization or preparative TLC if necessary

to obtain pure CHPAA.

Characterization
Objective: To confirm the identity and structure of the purified compound as 3-Chloro-4-
hydroxyphenylacetic acid.

Materials:

Purified CHPAA

NMR tubes

Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

Nuclear Magnetic Resonance (NMR) spectrometer

Mass spectrometer (e.g., ESI-MS)

Infrared (IR) spectrometer

UV-Vis spectrophotometer

Procedure:

Spectroscopic Analysis:

NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent and

acquire ¹H NMR and ¹³C NMR spectra. The expected chemical shifts and coupling

constants for CHPAA should be observed.

Mass Spectrometry: Analyze the compound by mass spectrometry to determine its

molecular weight and fragmentation pattern. The expected molecular ion peak for

C₈H₇ClO₃ should be observed.
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Infrared Spectroscopy: Obtain the IR spectrum of the compound to identify characteristic

functional groups, such as the hydroxyl (-OH) and carboxylic acid (C=O) stretches.

UV-Vis Spectroscopy: Record the UV-Vis spectrum in a suitable solvent to determine the

absorption maxima, which are characteristic of the chromophore.

Expected Spectroscopic Data for 3-Chloro-4-hydroxyphenylacetic acid:

¹H NMR (DMSO-d₆, δ, ppm): ~12.3 (s, 1H, -COOH), ~9.9 (s, 1H, -OH), ~7.2 (d, 1H), ~7.0

(dd, 1H), ~6.9 (d, 1H), ~3.5 (s, 2H, -CH₂-).

¹³C NMR (DMSO-d₆, δ, ppm): ~173 (-COOH), ~150 (C-OH), ~130 (C-Cl), ~129, ~128, ~122,

~117 (aromatic CH), ~40 (-CH₂-).

Mass Spectrometry (ESI-MS): [M-H]⁻ at m/z ~185.0.

Conclusion
3-Chloro-4-hydroxyphenylacetic acid is a fungal metabolite with established activity as an

auxin influx inhibitor. While its direct therapeutic applications are yet to be fully realized, its

chemical scaffold has proven useful in the generation of synthetic libraries for drug discovery,

particularly in the context of modulating lipid metabolism in cancer cells. Further research is

warranted to fully elucidate its biosynthetic pathway in Xylaria sp., expand the understanding of

its biological activities through comprehensive quantitative screening, and investigate its

potential interactions with cellular signaling pathways. The experimental protocols detailed in

this guide provide a framework for researchers to produce, isolate, and characterize CHPAA,

facilitating future investigations into this intriguing fungal metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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